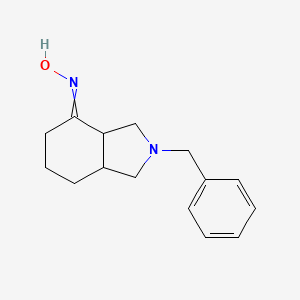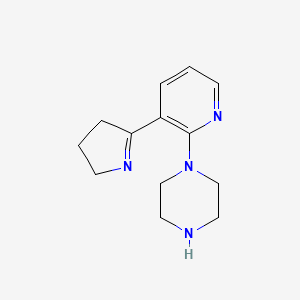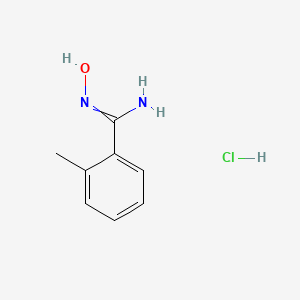![molecular formula C29H34F3N3O6 B11820277 N-[2-[[(3R,4R)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B11820277.png)
N-[2-[[(3R,4R)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-[[(3R,4R)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzodioxole moiety, a hydroxycyclohexyl group, and a trifluoromethyl benzamide group, making it an interesting subject for scientific research.
准备方法
合成路线和反应条件
N-[2-[[(3R,4R)-1-[4-(1,3-苯并二氧杂环戊烯-5-基)-4-羟基环己基]-4-乙氧基吡咯烷-3-基]氨基]-2-氧代乙基]-3-(三氟甲基)苯甲酰胺的合成通常需要多个步骤,包括中间体化合物的形成。常见的合成路线可能包括:
苯并二氧杂环戊烯部分的形成: 可以通过邻苯二酚衍生物与甲醛的环化反应来实现。
羟基环己基部分的合成: 此步骤可能涉及芳香环的氢化,然后进行羟基化。
偶联反应: 然后,在特定的条件下(例如,使用 EDCI 或 DCC 等偶联剂)使用胺和羧酸等试剂将中间体化合物偶联起来。
工业生产方法
该化合物的工业生产方法可能涉及优化合成路线,以确保高产率和高纯度。这可能包括使用连续流反应器、自动化合成和色谱等纯化技术。
化学反应分析
反应类型
N-[2-[[(3R,4R)-1-[4-(1,3-苯并二氧杂环戊烯-5-基)-4-羟基环己基]-4-乙氧基吡咯烷-3-基]氨基]-2-氧代乙基]-3-(三氟甲基)苯甲酰胺可以进行多种化学反应,包括:
氧化: 羟基可以被氧化成酮或醛。
还原: 羰基可以被还原成醇。
取代: 三氟甲基可以参与亲核取代反应。
常用试剂和条件
氧化剂: PCC、KMnO4 或 CrO3。
还原剂: NaBH4、LiAlH4。
取代试剂: 胺或硫醇等亲核试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,羟基的氧化可以生成酮,而羰基的还原可以生成醇。
科学研究应用
化学: 作为合成更复杂分子的合成砌块。
生物学: 作为研究生物通路和相互作用的探针。
医药: 由于其独特的结构和生物活性,具有潜在的治疗应用。
工业: 用于开发新材料或作为化学反应中的催化剂。
作用机制
N-[2-[[(3R,4R)-1-[4-(1,3-苯并二氧杂环戊烯-5-基)-4-羟基环己基]-4-乙氧基吡咯烷-3-基]氨基]-2-氧代乙基]-3-(三氟甲基)苯甲酰胺的作用机制将取决于其与分子靶标的具体相互作用。这可能涉及与特定受体或酶结合,从而调节生物通路。需要进行详细的研究才能阐明其确切机制。
相似化合物的比较
类似化合物
N-[2-[[(3R,4R)-1-[4-(1,3-苯并二氧杂环戊烯-5-基)-4-羟基环己基]-4-乙氧基吡咯烷-3-基]氨基]-2-氧代乙基]-3-(三氟甲基)苯甲酰胺: 类似化合物可能包括其他苯并二氧杂环戊烯衍生物或具有相似官能团的化合物。
独特性
N-[2-[[(3R,4R)-1-[4-(1,3-苯并二氧杂环戊烯-5-基)-4-羟基环己基]-4-乙氧基吡咯烷-3-基]氨基]-2-氧代乙基]-3-(三氟甲基)苯甲酰胺的独特性在于其官能团和立体化学的特定组合,这可能赋予其独特的生物学和化学特性。
属性
分子式 |
C29H34F3N3O6 |
|---|---|
分子量 |
577.6 g/mol |
IUPAC 名称 |
N-[2-[[(3R,4R)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C29H34F3N3O6/c1-2-39-25-16-35(21-8-10-28(38,11-9-21)19-6-7-23-24(13-19)41-17-40-23)15-22(25)34-26(36)14-33-27(37)18-4-3-5-20(12-18)29(30,31)32/h3-7,12-13,21-22,25,38H,2,8-11,14-17H2,1H3,(H,33,37)(H,34,36)/t21?,22-,25-,28?/m1/s1 |
InChI 键 |
MZEOSVPWMSEFPW-VIWHSLTKSA-N |
手性 SMILES |
CCO[C@@H]1CN(C[C@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O |
规范 SMILES |
CCOC1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonate](/img/structure/B11820194.png)

![1-Piperidinecarboxylic acid, 3-[(methoxymethylamino)carbonyl]-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B11820207.png)
![N-[(5-nitro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine](/img/structure/B11820220.png)
![[1-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]oxy-2-morpholin-4-ylethyl]azanium](/img/structure/B11820229.png)






![4-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]cyclohexane-1-carboxylic acid](/img/structure/B11820254.png)


